molecular formula C19H24N4O3 B2676933 N-(2-ethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide CAS No. 1170412-95-9

N-(2-ethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

Cat. No. B2676933
CAS RN: 1170412-95-9
M. Wt: 356.426
InChI Key: CZXNRKXDXDSCPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3 and its molecular weight is 356.426. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Research on pyrazole-acetamide derivatives, such as those similar to the compound , has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies have shown that the hydrogen bonding in such complexes plays a critical role in their self-assembly processes. Additionally, these complexes have been characterized for their significant antioxidant activity, highlighting their potential applications in medicinal chemistry and material science (Chkirate et al., 2019).

Antifungal Agents

Another significant area of application is the development of antifungal agents. Derivatives of the compound have shown fungicidal activities against Candida species and other fungi, including molds and dermatophytes. The optimization of the molecule's core structure has resulted in compounds with improved plasmatic stability while maintaining their in vitro antifungal activity, demonstrating potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

DNA/BSA Binding Studies

The interaction of similar acetamide derivatives with calf thymus DNA (CT DNA) and bovine serum albumin (BSA) has been explored through UV, visible, and fluorescence spectroscopic methods. These interactions suggest that such compounds can intercalate with DNA and bind strongly with BSA, indicating their potential applications in the study of drug-DNA/BSA interactions and the development of therapeutic agents (Raj, 2020).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel pyrazoline derivatives from acetamide precursors, exhibiting potential as inhibitors of human carbonic anhydrase I and II isozymes and acetylcholinesterase enzyme. Such studies are crucial for the development of new therapeutic agents for treating various diseases, including glaucoma and Alzheimer's disease (Turkan et al., 2019).

properties

IUPAC Name

N-(2-ethylphenyl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-3-15-6-4-5-7-16(15)20-18(24)13-23-14(2)12-17(21-23)19(25)22-8-10-26-11-9-22/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXNRKXDXDSCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide

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